

Standard operating procedures for handling RU 58841 powder

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Compound of Interest

Compound Name: RU 58841

Cat. No.: B1680188

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Application Notes and Protocols for RU 58841 Powder

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Introduction

RU 58841, also known as PSK-3841 or HMR-3841, is a non-steroidal anti-androgen (NSAA). [1] It functions as a competitive antagonist of the androgen receptor (AR), with a high binding affinity. [2] Unlike systemic anti-androgens such as finasteride, which inhibit the 5-alpha-reductase enzyme to reduce dihydrotestosterone (DHT) levels throughout the body, **RU 58841** is designed for topical application to exert its effects locally at the hair follicle. [3] Its primary mechanism involves preventing DHT from binding to androgen receptors in the scalp, thereby inhibiting the downstream signaling that leads to androgenetic alopecia. [1][4] These application notes provide standard operating procedures for the handling, storage, and experimental use of **RU 58841** powder in a research setting.

Physicochemical Properties and Storage

RU 58841 is typically supplied as a white to off-white crystalline solid. [2] Proper storage is critical to maintain its stability and efficacy for research applications. The powder is stable for at least four years when stored at -20°C. [2]

Table 1: Physicochemical and Solubility Data for **RU 58841**

| Property | Value |
|------------------------------------|---|
| Chemical Name | 4-[3-(4-hydroxybutyl)-4,4-dimethyl-2,5-dioxo-1-imidazolidinyl]-2-(trifluoromethyl)-benzonitrile |
| Molecular Formula | C ₁₇ H ₁₈ F ₃ N ₃ O ₃ |
| Formula Weight | 369.3 g/mol |
| Purity | ≥98% |
| Appearance | Crystalline Solid |
| UV/Vis Maximum (λ _{max}) | 262 nm |
| Storage Temperature | -20°C (Powder, Long-term)[2][5], 4°C (Solutions, Short-term)[5] |
| Solubility (Ethanol) | ~33 mg/mL[2] |
| Solubility (DMSO) | ~25 mg/mL[2] |
| Solubility (DMF) | ~33 mg/mL[2] |
| Aqueous Solubility | Sparingly soluble. For aqueous buffers, dissolve in ethanol first. (~0.16 mg/mL in 1:5 ethanol:PBS, pH 7.2). Aqueous solutions should not be stored for more than one day.[2] |

Safety, Handling, and Disposal

2.1 Personal Protective Equipment (PPE) **RU 58841** should be considered a hazardous substance as its toxicological properties are not fully characterized.[2][5] All handling must be performed by trained personnel.

- Gloves: Always wear chemical-resistant gloves (e.g., nitrile).
- Eye Protection: Use chemical safety goggles.[5]
- Lab Coat: A standard laboratory coat is required.

- Respiratory Protection: When handling the powder outside of a certified fume hood, a NIOSH/MSHA-approved respirator is necessary to prevent inhalation.[5]

2.2 Handling Procedures

- All manipulations of **RU 58841** powder (e.g., weighing, preparing stock solutions) should be conducted in a laboratory fume hood to minimize inhalation exposure.[5]
- Avoid all contact with skin, eyes, and clothing.[2][5] In case of accidental contact, wash the affected area thoroughly with water.
- Do not ingest or inhale.[2]
- After handling, wash hands and any exposed skin thoroughly.[2]

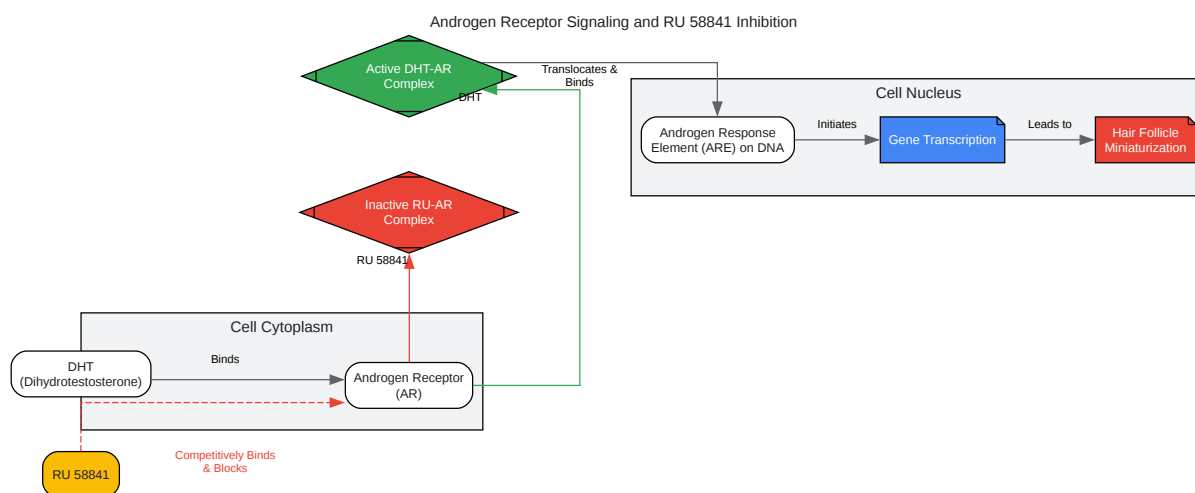
2.3 Waste Disposal

- Disposal procedures must comply with local, state, and federal regulations.
- One safety data sheet indicates that small quantities may be disposed of with household waste and that the compound is classified as "slightly hazardous for water" (Water hazard class 1).
- However, as a standard laboratory practice for research chemicals, it is recommended to treat all **RU 58841** waste (including contaminated consumables) as chemical waste to be collected by an approved hazardous waste disposal service.

Mechanism of Action: Androgen Receptor Antagonism

RU 58841 is a direct competitive antagonist of the androgen receptor (AR). In target tissues like dermal papilla cells of the hair follicle, dihydrotestosterone (DHT) binds to the AR. This hormone-receptor complex then translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on target genes. This process initiates the transcription of genes that contribute to the miniaturization of the hair follicle, shortening the anagen (growth) phase and leading to hair loss. **RU 58841** competes with DHT for the same binding site on the AR, but

its binding does not activate the receptor. This prevents nuclear translocation and subsequent gene transcription, thereby blocking the androgenic signal.



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Caption: Mechanism of **RU 58841** as a competitive androgen receptor antagonist.

Experimental Protocols

4.1 Protocol 1: Preparation of a 5% (w/v) Topical Solution

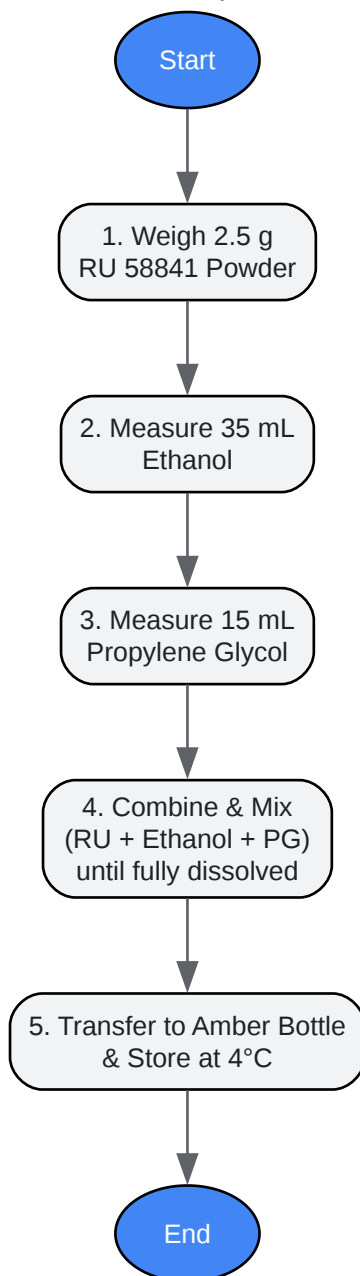
This protocol describes the preparation of a 50 mL solution of 5% **RU 58841** (50 mg/mL) in a standard vehicle of 70% ethanol and 30% propylene glycol.[6]

Materials:

- **RU 58841** powder
- Ethanol (95% or higher, e.g., Everclear)[[7](#)]
- Propylene Glycol (PG)
- Analytical balance (readable to 0.001 g)
- 50 mL or 100 mL glass beaker
- Graduated cylinders or serological pipettes
- Magnetic stirrer and stir bar (optional)
- 50 mL amber glass storage bottle with dropper cap

Workflow Diagram:

Workflow for 5% RU 58841 Topical Solution Preparation



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Caption: Workflow for preparing a 5% topical solution of **RU 58841**.

Procedure:

- **Weigh RU 58841:** In a fume hood, place a glass beaker on the analytical balance and tare the weight. Carefully weigh 2.5 grams of **RU 58841** powder into the beaker.[6]

- Add Ethanol: Measure 35 mL of ethanol using a graduated cylinder or pipette and add it to the beaker containing the **RU 58841** powder.[6]
- Initial Dissolution: Gently swirl the beaker or use a magnetic stirrer on a low setting to begin dissolving the powder in the ethanol.
- Add Propylene Glycol: Measure 15 mL of propylene glycol and add it to the solution.[6]
- Final Mixing: Continue to mix the solution until all **RU 58841** powder is completely dissolved. The final solution should be clear. If slight warming is needed to aid dissolution, a warm water bath (<40°C) can be used sparingly.
- Storage: Transfer the final 50 mL solution into a labeled amber glass bottle to protect it from light. Store the solution in a refrigerator at 4°C.

4.2 Protocol 2: In Vitro Androgen Receptor Competition Assay

This protocol is based on studies evaluating the anti-androgenic activity of **RU 58841** in a cell-based reporter assay.[1][4][8][9] It determines the ability of **RU 58841** to inhibit DHT-mediated activation of the androgen receptor.

Materials:

- PC-3 human prostate cancer cells (or other suitable AR-negative cell line)
- Expression vector for wild-type human Androgen Receptor (wtAR)
- Androgen-responsive reporter plasmid (e.g., MMTV-ARE-CAT or MMTV-LUC)
- Transfection reagent (e.g., Lipofectamine)
- Cell culture medium (e.g., RPMI-1640 with 10% charcoal-stripped FBS)
- Dihydrotestosterone (DHT)
- **RU 58841**
- Lysis buffer and reporter assay substrate (e.g., for CAT or Luciferase)

- 96-well cell culture plates
- Luminometer or appropriate plate reader

Procedure:

- Cell Seeding: Seed PC-3 cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
- Co-transfection: Co-transfect the cells with the wtAR expression vector and the MMTV-ARE reporter plasmid according to the transfection reagent manufacturer's protocol.
- Incubation: Incubate the transfected cells for 24 hours to allow for receptor and reporter expression.
- Treatment:
 - Prepare a dose-response curve of **RU 58841** (e.g., 10^{-11} M to 10^{-7} M).
 - Prepare a constant, activating concentration of DHT (e.g., 1 nM).
 - Aspirate the transfection medium and replace it with fresh medium containing DHT and the varying concentrations of **RU 58841**. Include controls for vehicle, DHT alone, and **RU 58841** alone.
- Incubation: Incubate the treated cells for another 24 hours.
- Cell Lysis & Assay: Lyse the cells and perform the reporter assay (e.g., Luciferase assay) according to the manufacturer's instructions. Measure the signal using a plate reader.
- Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., β -galactosidase) or total protein concentration. Plot the reporter activity against the log concentration of **RU 58841** to determine the IC_{50} value (the concentration at which **RU 58841** inhibits 50% of the DHT-induced signal).

4.3 Protocol 3: In Vivo Topical Hair Growth Study (Animal Model)

This protocol provides a general framework for evaluating the efficacy of topical **RU 58841** on hair growth, based on published studies in stumptailed macaques and nude mice with human scalp grafts.[3][10] Note: All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

- Stumptailed macaques (a model for androgenetic alopecia) or nude mice with grafted human balding scalp.
- Topical **RU 58841** solution (e.g., 1% or 5% in an appropriate vehicle).[3][10]
- Vehicle control solution (e.g., 70% ethanol, 30% PG).
- Positive control (optional, e.g., topical minoxidil or oral finasteride).
- Micropipette or dropper for application.
- Digital camera and software for phototrichogram analysis.
- Tattooing equipment for marking test sites.

Procedure:

- Animal Acclimation & Grouping: Acclimate animals to the housing facility. Randomly assign animals to treatment groups (e.g., Vehicle Control, 5% **RU 58841**).
- Site Preparation: On each animal, define and mark a specific area of the scalp (e.g., 1 cm²) for treatment and analysis using a permanent or semi-permanent tattoo. Carefully trim the hair in this area.
- Baseline Measurement: Obtain baseline measurements. This includes taking high-resolution photographs of the marked area for hair density and thickness analysis.
- Topical Application: Apply a standardized volume of the test solution (e.g., 1 mL of 5% **RU 58841**) to the designated scalp area once daily, five days a week.[10] Ensure the solution is spread evenly. Wear appropriate PPE during application.

- **Monitoring:** Conduct the treatment for a predefined period (e.g., 2-6 months). Monitor the animals daily for any signs of skin irritation or systemic side effects.
- **Follow-up Measurements:** At regular intervals (e.g., monthly), repeat the photographic documentation of the treatment sites.
- **Data Analysis:** Analyze the photographs to quantify changes from baseline in hair count, hair thickness (diameter), and the ratio of anagen (growing) to telogen (resting) hairs. Compare the results between the **RU 58841** group and the vehicle control group using appropriate statistical tests.

Quantitative Efficacy and Binding Data

Table 2: Androgen Receptor Binding Affinity (Kd)

| Species / Tissue | Kd (nM) |
|--|---------|
| Human Prostate | 1.8 |
| Rat Prostate | 1.1 |
| Mouse Prostate | 5.6 |
| Hamster Prostate | 1.3 |
| Hamster Flank Organ Receptors | 1.4 |
| (Data sourced from Cayman Chemical product information, citing Battmann, T., et al. 1994)[2] | |

Table 3: Summary of In Vivo Efficacy Data

| Animal Model | Treatment | Duration | Key Result | Reference |
|-----------------------|---------------------|----------|--|--|
| Stumptailed Macaque | 5% Topical RU 58841 | 2 Months | 103% increase in anagen follicles (compared to 88% for oral finasteride). [11] [12] | Uno, H., et al. (as cited in reviews) |
| Stumptailed Macaque | 5% Topical RU 58841 | 6 Months | Marked increase in hair density, thickness, and length. | Uno, H., et al. [3] |
| Nude Mice with Grafts | 1% Topical RU 58841 | 6 Months | 28% of active follicles initiated a second growth cycle (vs. 7% for vehicle control). [10] | De Brouwer, B., et al. 1997 [10] |

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